

Application Notes and Protocols for In Vitro Nail Penetration Assay of NP213

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Compound of Interest

Compound Name: NP213 TFA

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Introduction to NP213 and Onychomycosis

Onychomycosis, a fungal infection of the nail, presents a significant treatment challenge due to the dense keratin structure of the nail plate, which limits the penetration of topical antifungal agents.^[1] NP213 (Novexatin®) is a novel, water-soluble cyclic antifungal peptide developed for the topical treatment of onychomycosis.^{[2][3][4]} It is designed based on host defense peptides, which are key components of the innate immune system.^{[2][3]} NP213 has demonstrated effective penetration of human nails and potent, rapid fungicidal activity against dermatophytes, such as *Trichophyton rubrum*, the primary cause of onychomycosis.^{[1][2]} Its mechanism of action involves the permeabilization of the fungal cell membrane, leading to cell death.^[1]

These application notes provide detailed protocols for assessing the in vitro nail penetration and efficacy of NP213 using an onychomycosis model and a standard permeation assay.

Data Presentation: Efficacy of NP213 in Clinical and Ex Vivo Models

The following tables summarize the key quantitative data regarding the efficacy of NP213 from clinical trials and ex vivo studies.

Table 1: Clinical Efficacy of NP213 in Phase IIa Trials^{[2][3][4]}

Study	Treatment Duration	Follow-up	Endpoint	Efficacy (NP213)
Phase IIa Study 1	28 days (daily application)	180 days	Culture Negative	43.3%
Phase IIa Study 2	28 days (daily application)	360 days	Culture Negative for Dermatophytes	56.5%

Table 2: Patient-Reported Outcomes from Phase IIa Trials[2][3][4]

Timepoint	Outcome	Result
14 days	Improved Nail Appearance	Positive patient-reported outcomes
180 days (Study 1)	Clinical Improvement (mild-to-moderate onychomycosis)	84.6% (vs. 20% on placebo)

Ex Vivo Eradication of *Trichophyton rubrum*

In an ex vivo model using human nails, daily application of NP213 for 28 days successfully eradicated various strains of *Trichophyton rubrum* from infected nails, unlike comparator topical agents ciclopirox and amorolfine.[2]

Experimental Protocols

Two primary protocols are presented for evaluating the in vitro performance of NP213: an onychomycosis model to assess efficacy and a Franz cell diffusion assay to measure nail permeation.

Protocol 1: In Vitro Onychomycosis Model for Efficacy Testing of NP213

This protocol describes an in vitro model using human nail clippings to simulate onychomycosis and evaluate the antifungal efficacy of NP213.

1. Materials and Reagents

- Healthy human nail clippings
- *Trichophyton rubrum* (e.g., NCPF0118)
- Sabouraud Dextrose Agar (SDA)
- Phosphate Buffered Saline (PBS), sterile
- Ethanol (70%)
- NP213 solution (test article)
- Vehicle control (placebo)
- Positive control (e.g., 8% ciclopirox nail lacquer)
- Sterile distilled water
- Sterile petri dishes
- Incubator (30°C)
- Vortex mixer
- Micropipettes and sterile tips
- Hemocytometer or spectrophotometer for spore counting

2. Methods

2.1. Preparation of Nail Clippings

- Collect healthy human nail clippings and clean them by removing any debris.
- Wash the nail clippings with sterile distilled water.
- Sterilize the nail clippings by immersing them in 70% ethanol for 30 minutes, followed by three washes with sterile PBS.
- Allow the nail clippings to air dry in a sterile environment.

2.2. Fungal Spore Suspension Preparation

- Culture *T. rubrum* on SDA plates at 30°C for 14-21 days until sporulation is observed.
- Harvest the spores by gently scraping the surface of the culture with a sterile loop and suspending them in sterile PBS.
- Vortex the suspension to break up fungal clumps.
- Filter the suspension through sterile glass wool to remove hyphal fragments.
- Centrifuge the spore suspension and wash the pellet with sterile PBS.
- Resuspend the spores in PBS and adjust the concentration to 1×10^6 spores/mL using a hemocytometer.

2.3. Nail Infection

- Place the sterilized nail clippings in a sterile petri dish.
- Inoculate each nail clipping with a 10 μ L aliquot of the *T. rubrum* spore suspension.
- Incubate the inoculated nail clippings at 30°C in a humidified chamber for 7-10 days to allow for fungal growth and nail invasion.

2.4. Treatment Application

- After the infection period, divide the infected nail clippings into treatment groups:
 - NP213 solution
 - Vehicle control
 - Positive control
 - Untreated control
- Apply a standardized amount of each treatment solution to the surface of the infected nail clippings daily for 28 days.
- Incubate the treated nail clippings at 30°C in a humidified chamber.

2.5. Assessment of Fungal Viability

- At the end of the treatment period, transfer each nail clipping to a sterile microcentrifuge tube containing a known volume of sterile PBS.
- Vortex vigorously to dislodge the fungi from the nail.
- Prepare serial dilutions of the resulting fungal suspension.
- Plate the dilutions onto SDA plates and incubate at 30°C for 5-7 days.

- Count the number of colony-forming units (CFU) to determine the fungal burden in each treatment group.
- Compare the CFU counts between the treatment groups to evaluate the efficacy of NP213.

Protocol 2: In Vitro Nail Permeation Assay (Franz Cell Method)

This protocol outlines the use of a Franz diffusion cell to quantify the permeation of NP213 through a human nail membrane.

1. Materials and Reagents

- Human nail plates (full thickness, obtained from cadavers or surgical procedures)
- Franz diffusion cells
- Receptor solution (e.g., PBS at pH 7.4)
- NP213 solution of known concentration
- High-Performance Liquid Chromatography (HPLC) system for quantification of NP213
- Syringes and needles for sampling
- Magnetic stirrer and stir bars
- Water bath or heating block to maintain 32°C

2. Methods

2.1. Preparation of Nail Membrane

- Clean the human nail plates to remove any adhering tissue.
- Cut the nail plates to a size that fits the Franz diffusion cell orifice.
- Measure the thickness of each nail membrane at multiple points using a micrometer and calculate the average thickness.

2.2. Franz Cell Assembly

- Fill the receptor chamber of the Franz cell with the receptor solution, ensuring no air bubbles are trapped.
- Place a small magnetic stir bar in the receptor chamber.
- Mount the prepared nail membrane between the donor and receptor chambers, with the dorsal side of the nail facing the donor chamber.
- Clamp the chambers together securely.
- Place the assembled Franz cells in a water bath or on a heating block set to maintain the receptor solution at 32°C.

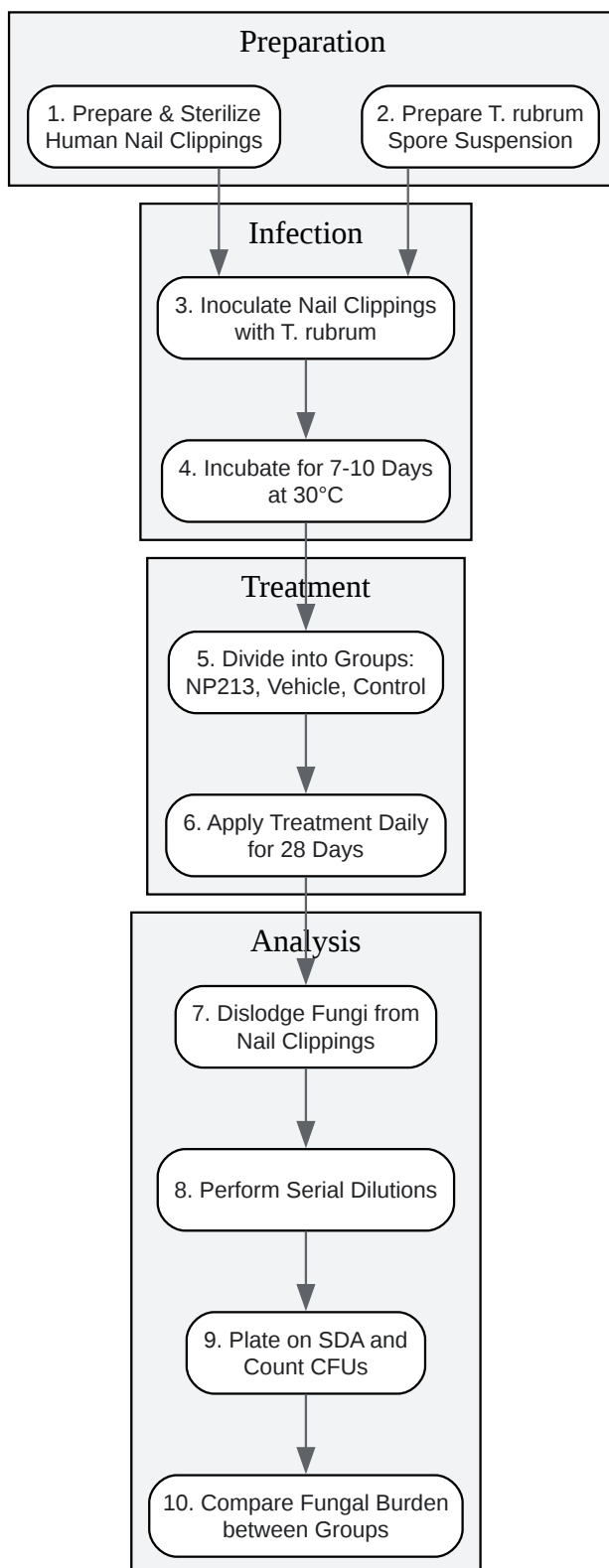
2.3. Dosing and Sampling

- Apply a precise volume of the NP213 solution to the surface of the nail membrane in the donor chamber.
- Cover the donor chamber to prevent evaporation.
- At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a sample from the receptor chamber through the sampling arm.
- Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain a constant volume.

2.4. Quantification and Data Analysis

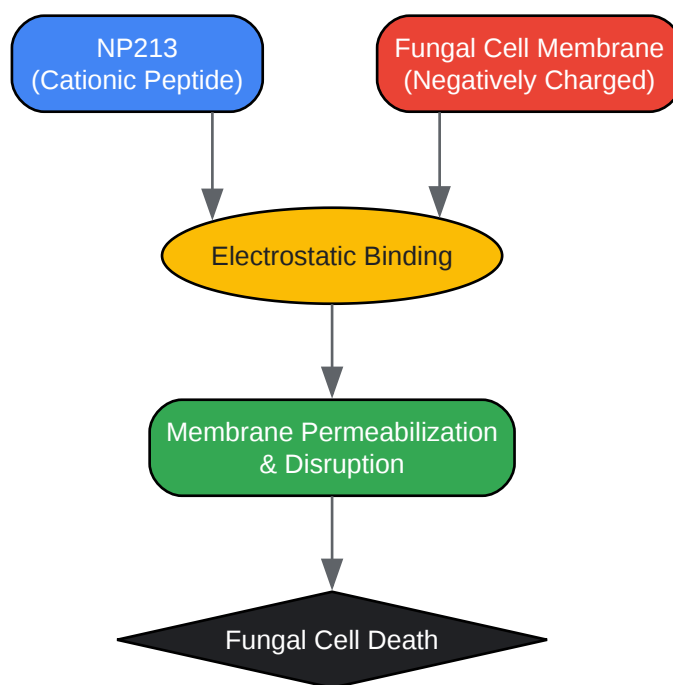
- Analyze the collected samples using a validated HPLC method to determine the concentration of NP213 that has permeated the nail membrane.
- Calculate the cumulative amount of NP213 permeated per unit area ($\mu\text{g}/\text{cm}^2$) at each time point.
- Plot the cumulative amount of NP213 permeated versus time.
- Determine the steady-state flux (J_{ss}) from the slope of the linear portion of the plot.
- Calculate the permeability coefficient (K_p) using the following equation: $K_p = J_{ss} / C_d$, where C_d is the initial concentration of NP213 in the donor chamber.

Visualizations



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Caption: Workflow for the In Vitro Onychomycosis Model.



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Caption: Mechanism of Action of NP213.

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